Bis-(sodium sulfopropyl)-disulfide is a chemical compound primarily utilized in the field of electroplating, particularly as a brightener in acid copper plating processes. This compound is known for its ability to enhance the quality of copper deposits by refining the crystal structure and improving current density during electroplating operations. It appears as a white to light yellow solid powder and has significant applications in decorative and functional coatings, such as those used in printed circuit boards. The compound is classified as an anionic surfactant and is recognized for its compatibility with various components in typical copper bath formulations, including non-ionic surfactants and polymeric amines .
The synthesis of bis-(sodium sulfopropyl)-disulfide involves a two-step process:
Further purification involves passing the resulting solution through ion exchange resins and adjusting the pH to isolate high-purity bis-(sodium sulfopropyl)-disulfide .
The molecular formula for bis-(sodium sulfopropyl)-disulfide is , with a molecular weight of 354.4 g/mol. The IUPAC name is disodium;3-(3-sulfonatopropyldisulfanyl)propane-1-sulfonate. The structure features a disulfide bond (-S-S-) linking two sulfonate groups, contributing to its surfactant properties and functionality in electroplating applications .
In electroplating, bis-(sodium sulfopropyl)-disulfide participates in various reactions that enhance copper deposition. One significant reaction involves the complexation of copper ions with thiolate ions derived from the compound:
This reaction illustrates how bis-(sodium sulfopropyl)-disulfide aids in the reduction of copper ions, facilitating their deposition onto surfaces . The presence of chloride ions can influence these reactions, affecting the adsorption and desorption dynamics on copper substrates .
The mechanism by which bis-(sodium sulfopropyl)-disulfide operates in electroplating involves its interaction with copper ions and surface chemistry. Upon introduction into an electroplating bath, it forms complexes with copper ions, promoting their reduction to metallic copper. This process enhances nucleation and growth rates on the substrate surface, leading to smoother and more uniform deposits. The compound also plays a role in controlling the morphology of the deposited layer, ensuring that it meets specific functional requirements .
Bis-(sodium sulfopropyl)-disulfide is primarily used in:
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